molecular formula C10H9ClN2 B2958698 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile CAS No. 1190644-32-6

1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile

Cat. No.: B2958698
CAS No.: 1190644-32-6
M. Wt: 192.65
InChI Key: CUPUUAIHPSDYIY-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C10H9ClN2 It is characterized by a cyclobutane ring attached to a pyridine ring, which is substituted with a chlorine atom at the 6-position and a cyano group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with cyclobutanone in the presence of a base, followed by the addition of a cyanide source to introduce the cyano group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the cyano group to an amine or other functional groups can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chlorine atom.

    Oxidation: Products include oxidized derivatives with additional functional groups.

    Reduction: Products include amines or other reduced forms of the cyano group.

Scientific Research Applications

1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

    1-(6-Bromopyridin-2-yl)cyclobutanecarbonitrile: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

    1-(6-Fluoropyridin-2-yl)cyclobutanecarbonitrile: Contains a fluorine atom, potentially altering its chemical properties and biological activity.

    1-(6-Methylpyridin-2-yl)cyclobutanecarbonitrile: Substituted with a methyl group, which can influence its steric and electronic characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPUUAIHPSDYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(6-Chloropyridin-2-yl)acetonitrile (5.7 g, 37.4 mmol) was dissolved in dichloromethane (25 ml). 50% aqueous sodium hydroxide solution (26.5 mL) was added dropwise. Benzyltriethylammonium chloride (0.17 g, 0.747 mmol) was added. 1,3-Dibromopropane (7.54 g, 37.4 mmol) were added dropwise and the reaction mixture was stirred over night at room temperature. The reaction mixture was diluted with dichloromethane and washed with water (3×). The organic layer was dried (MgSO4) and concentrated in vacuo. The crude product was purified by flash chromatography (silica, dichloromethane, methanol). Yield: 2.4 g (10.9 mmol, 29%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step Two
Quantity
7.54 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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